4-Methylcyclohexanone oxime

Description

The exact mass of the compound 4-Methylcyclohexanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylcyclohexanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylcyclohexanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

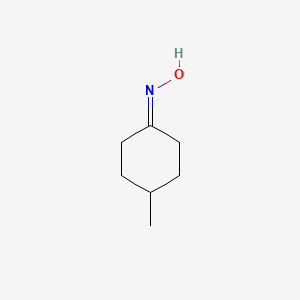

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQARYSVUDNOHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284829 | |

| Record name | 4-Methylcyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4994-13-2 | |

| Record name | 4-Methylcyclohexanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylcyclohexanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexanone oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8X5BD2HMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexanone Oxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-methylcyclohexanone oxime. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Core Chemical Properties

4-Methylcyclohexanone oxime is a derivative of cyclohexanone with a methyl group at the 4-position and an oxime functional group. Its chemical identity is well-established with the CAS Number 4994-13-2.[1] The presence of the C=N double bond in the oxime group gives rise to geometric isomerism, resulting in syn and anti (or E/Z) isomers.[1]

| Property | Value (4-Methylcyclohexanone Oxime) | Value (4-Methylcyclohexanone - Precursor) | Value (Cyclohexanone Oxime - Analog) |

| Molecular Formula | C₇H₁₃NO[2][3] | C₇H₁₂O[4] | C₆H₁₁NO |

| Molecular Weight | 127.18 g/mol [1][2][3] | 112.17 g/mol [4] | 113.16 g/mol |

| CAS Number | 4994-13-2[1] | 589-92-4[4] | 100-64-1 |

| Melting Point | 37–39 °C | -41 °C[4] | 88-91 °C |

| Boiling Point | No data available | 169-171 °C[4] | 204-206 °C |

| Density | No data available | 0.914 g/mL[4] | ~1.01 g/cm³ |

| Solubility in Water | Not miscible[5] | Insoluble[6] | Soluble |

Structural Elucidation and Isomerism

The structure of 4-methylcyclohexanone oxime consists of a cyclohexane ring with a methyl group in the para position relative to the oxime functionality. The oxime group itself introduces planar geometry at the C1 carbon. The presence of the C=N double bond leads to the existence of two geometric isomers, generally referred to as syn and anti. In the IUPAC E/Z notation, these correspond to the spatial orientation of the hydroxyl group relative to the higher priority substituent on the carbon atom.

Caption: Syn and anti isomers of 4-Methylcyclohexanone oxime.

Experimental Protocols

Synthesis of 4-Methylcyclohexanone Oxime

The most common and well-established method for the synthesis of 4-methylcyclohexanone oxime is the condensation reaction between 4-methylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated acid.[1]

General Protocol:

-

Dissolution: 4-Methylcyclohexanone is dissolved in a suitable solvent, commonly a lower alcohol such as ethanol or methanol.[1]

-

Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is prepared.

-

Reaction: The hydroxylamine solution is added to the solution of 4-methylcyclohexanone. The reaction mixture is then stirred, often with gentle heating, for a specified period to ensure complete reaction.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product, which is less soluble in the aqueous medium, may precipitate. The crude product is then collected by filtration.

-

Purification: The crude oxime is purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture, to yield the final product.[7]

Spectroscopic Characterization

The structural confirmation of 4-methylcyclohexanone oxime is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, the cyclohexane ring protons, and the hydroxyl proton of the oxime. Predicted chemical shifts suggest the oxime hydroxyl proton appears as a broad singlet between δ 8.0-11.0 ppm, while the ring protons appear as multiplets in the δ 1.4-2.6 ppm region.[1]

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon of the C=NOH group is the most deshielded, with a predicted chemical shift of around 160 ppm.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=N stretching vibration around 1660-1670 cm⁻¹. A broad O-H stretching band from the oxime hydroxyl group would also be present in the region of 3100-3600 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 127. The fragmentation of methyl-substituted cyclohexanone O-methyl oximes has been shown to be reminiscent of the parent ketone, with additional fragmentation pathways characteristic of the oxime ether group.[8]

Key Chemical Reactions: The Beckmann Rearrangement

4-Methylcyclohexanone oxime is a valuable intermediate, notably as a precursor in the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into a substituted amide, in this case, a lactam. This reaction is of significant industrial importance, for instance, in the production of caprolactam, the monomer for Nylon 6.

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam.

Caption: The reaction pathway of the Beckmann rearrangement.

References

- 1. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]

- 2. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Methylcyclohexanone | 589-92-4 [chemicalbook.com]

- 6. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

4-Methylcyclohexanone oxime synthesis from 4-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methylcyclohexanone oxime from 4-methylcyclohexanone. The primary focus is on the widely-used conventional method involving the condensation of the ketone with hydroxylamine hydrochloride. This document provides detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the synthesis.

Introduction

4-Methylcyclohexanone oxime is a valuable intermediate in organic synthesis. Its structure, featuring a C=NOH functional group, allows for a variety of chemical transformations, making it a key building block in the preparation of more complex molecules. The most common and established method for its synthesis is the reaction of 4-methylcyclohexanone with a hydroxylamine salt, a classic example of nucleophilic addition to a carbonyl group followed by dehydration.[1] This guide will focus on this conventional pathway, while also briefly exploring alternative, greener methodologies.

Conventional Synthesis Pathway

The cornerstone of conventional 4-methylcyclohexanone oxime synthesis is the reaction between 4-methylcyclohexanone and hydroxylamine hydrochloride (NH₂OH·HCl).[1] Since hydroxylamine itself is not very stable, its hydrochloride salt is commonly used. A base, such as sodium acetate, is required to neutralize the hydrochloric acid liberated during the reaction, which in turn frees the nucleophilic hydroxylamine to react with the ketone.[1] The choice of solvent is crucial, with alcohols like ethanol or methanol being commonly employed to ensure the solubility of the reactants.[1]

The overall reaction can be summarized as follows:

C₇H₁₂O + NH₂OH·HCl + CH₃COONa → C₇H₁₃NO + NaCl + CH₃COOH + H₂O

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the conventional synthesis of 4-methylcyclohexanone oxime and its analogous compound, cyclohexanone oxime, for which more extensive data is available.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | CAS Number |

| 4-Methylcyclohexanone | 112.17 | 589-92-4 |

| Hydroxylamine Hydrochloride | 69.49 | 5470-11-1 |

| Sodium Acetate | 82.03 | 127-09-3 |

| 4-Methylcyclohexanone Oxime | 127.18[2] | 4994-13-2[2] |

Table 2: Comparison of Synthesis Methods for Cyclohexanone Oxime (Analogous System)

| Parameter | Batch Reactor | Microreactor |

| Typical Reaction Time | Hours | Minutes |

| Achieved Yield | ~95% (at 70°C) | 98% (at 50°C) |

| Mass Transfer Coefficient (kLa) | Standard | 3-5x Higher |

| Safety Profile | Moderate | High (small volumes, better control) |

Data generalized from literature on cyclohexanone oxime synthesis and is presented as a comparative reference.[1]

Experimental Protocol: Conventional Synthesis

This section provides a detailed methodology for the synthesis of 4-methylcyclohexanone oxime based on established procedures for analogous ketones.

Materials:

-

4-Methylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol (or Methanol)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

-

Dissolving the Reagents: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of distilled water.

-

Adding the Ketone and Solvent: To the stirred solution, add 4-methylcyclohexanone followed by ethanol. The ethanol acts as a co-solvent to ensure a homogeneous reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude 4-methylcyclohexanone oxime.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any inorganic by-products.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure 4-methylcyclohexanone oxime.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR).

Greener Synthesis Alternatives

While the conventional method is robust, it generates significant inorganic salt waste.[1] Research into more environmentally friendly alternatives is ongoing. These include:

-

Ammoximation: This industrial process, primarily used for cyclohexanone oxime, involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1). This method produces only water as a by-product.[1]

-

Electrochemical Synthesis: Recent studies have explored the one-pot electrochemical synthesis of cyclohexanone oxime from cyclohexanone and a nitrogen source like nitrate or nitrite.[1] These methods can achieve high yields under ambient conditions. A study using a Zn-Cu alloy catalyst for the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then reacts with cyclohexanone, reported a 97% yield of cyclohexanone oxime.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Conventional synthesis workflow for 4-methylcyclohexanone oxime.

Caption: Overview of greener synthesis alternatives.

References

Spectroscopic Profile of 4-Methylcyclohexanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohexanone oxime, a versatile synthetic intermediate. Due to the limited availability of experimentally verified high-resolution spectral data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data, key mass spectrometry information, and, for comparative purposes, experimental data of the closely related cyclohexanone oxime. Detailed experimental protocols for the acquisition of such spectroscopic data are also provided.

Chemical Structure and Properties

4-Methylcyclohexanone oxime (C₇H₁₃NO) is a derivative of 4-methylcyclohexanone, formed through a condensation reaction with hydroxylamine.[1] The presence of the C=N double bond in the oxime functional group allows for the existence of E/Z isomers. The methyl group at the 4-position influences the compound's reactivity and spectroscopic properties.

Molecular Weight: 127.18 g/mol [2][3] Exact Mass: 127.099714038 Da[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 4-Methylcyclohexanone oxime. For a practical reference, experimental data for cyclohexanone oxime is also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Experimentally verified high-resolution ¹H NMR data for 4-Methylcyclohexanone oxime is not widely published.[1] However, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds. The cyclohexane ring protons are expected to appear as complex multiplets. The protons on the carbons alpha to the C=N bond (positions 2 and 6) would be the most deshielded of the ring protons. The methyl group at the C4 position is anticipated to be a doublet, and the oxime hydroxyl proton typically appears as a broad singlet with a chemical shift that is highly dependent on solvent and concentration.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methylcyclohexanone Oxime

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexane Ring Protons | 1.50 - 2.60 | Multiplet |

| Protons at C2 and C6 | 2.20 - 2.60 | Multiplet |

| Methyl Protons at C4 | 0.90 - 1.10 | Doublet |

| Proton at C4 | Multiplet | Multiplet |

| Oxime OH | 8.0 - 11.0 | Broad Singlet |

For comparison, the experimental ¹H NMR data for cyclohexanone oxime is provided below.

Table 2: Experimental ¹H NMR Data for Cyclohexanone Oxime [1]

| Protons | Chemical Shift (ppm) | Multiplicity |

| Ring Protons | 2.54 - 2.49 | m |

| Ring Protons | 2.30 - 2.10 | m |

| Ring Protons | 1.80 - 1.60 | m |

¹³C NMR Spectroscopy

Table 3: Experimental ¹³C NMR Data for Cyclohexanone Oxime [1]

| Carbon | Chemical Shift (ppm) |

| C=N | 161 |

| Ring CH₂ | 32.3 |

| Ring CH₂ | 27.0 |

| Ring CH₂ | 25.9 |

| Ring CH₂ | 25.7 |

| Ring CH₂ | 24.6 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-Methylcyclohexanone oxime is expected to show characteristic absorption bands for its functional groups.[1]

Table 4: Predicted IR Absorption Bands for 4-Methylcyclohexanone Oxime [1]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| O-H (oxime) | 3100 - 3600 | Stretching (broad) |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=N (oxime) | ~1650 | Stretching |

| N-O | ~930 | Stretching |

For comparison, the experimental IR data for cyclohexanone oxime is provided below.

Table 5: Experimental IR Data for Cyclohexanone Oxime (liquid film) [1]

| Functional Group | Absorption (cm⁻¹) | Vibration |

| O-H | 3188 | Stretching |

| C-H | 2932, 2860 | Stretching |

| C=N | 1664 | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 4-Methylcyclohexanone oxime would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass. Predicted m/z values for common adducts are also available.[4]

Table 6: Mass Spectrometry Data for 4-Methylcyclohexanone Oxime

| Parameter | Value |

| Molecular Weight | 127.18[2][3] |

| Exact Mass | 127.099714038[2] |

| Predicted [M+H]⁺ | 128.10700[4] |

| Predicted [M+Na]⁺ | 150.08894[4] |

| Predicted [M-H]⁻ | 126.09244[4] |

| Predicted [M]⁺ | 127.09917[4] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 4-Methylcyclohexanone oxime.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This results in a spectrum where each unique carbon appears as a singlet.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed for the specific mass spectrometer and ionization technique being used.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to generate gas-phase ions.

-

Acquire the mass spectrum over a desired m/z range.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 4-Methylcyclohexanone oxime.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Physical properties of 4-Methylcyclohexanone oxime (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Methylcyclohexanone oxime, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.

Core Physical Properties

4-Methylcyclohexanone oxime is a derivative of cyclohexanone and plays a role as an intermediate in various chemical syntheses. A precise understanding of its physical characteristics is fundamental for its application and manipulation in a laboratory setting.

Data Presentation

The empirical data for the key physical properties of 4-Methylcyclohexanone oxime are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 37–39°C | [No source found] |

| Boiling Point | Data not available | |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and physical characterization of 4-Methylcyclohexanone oxime.

Synthesis of 4-Methylcyclohexanone Oxime

The standard synthesis of 4-Methylcyclohexanone oxime involves the condensation reaction of 4-Methylcyclohexanone with hydroxylamine hydrochloride.

Materials:

-

4-Methylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium acetate or pyridine)

-

A suitable solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 4-Methylcyclohexanone and a slight molar excess of hydroxylamine hydrochloride in the chosen solvent system within a reaction vessel.

-

Slowly add the base to the mixture to neutralize the hydrochloric acid that is liberated during the reaction.

-

The reaction mixture is typically stirred at a controlled temperature, which can range from room temperature to a gentle reflux, to facilitate the formation of the oxime.

-

Reaction progress can be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated through standard workup procedures, which may include extraction and solvent removal.

-

The crude product can be further purified by recrystallization or chromatography.

Melting Point Determination

The melting point of 4-Methylcyclohexanone oxime is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

A small, dry sample of purified 4-Methylcyclohexanone oxime is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the sample. A narrow melting point range is indicative of a high degree of purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of 4-Methylcyclohexanone oxime.

Caption: Workflow for the synthesis of 4-Methylcyclohexanone oxime.

References

An In-depth Technical Guide to the E/Z Isomerism and Stereochemistry of 4-Methylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone oxime, a derivative of cyclohexanone, is a versatile intermediate in organic synthesis, notably as a precursor in the Beckmann rearrangement for the production of substituted caprolactams, which are monomers for nylon-type polymers. The presence of a C=N double bond in the oxime functional group gives rise to geometric isomerism, resulting in the formation of E and Z isomers. The stereochemistry of these isomers is of paramount importance as it dictates the regiochemical outcome of subsequent reactions, such as the Beckmann rearrangement, and can influence the biological activity of more complex molecules derived from them.

This technical guide provides a comprehensive overview of the E/Z isomerism and stereochemistry of 4-methylcyclohexanone oxime, including its synthesis, the factors influencing isomer ratios, methods for their separation and characterization, and the stereochemical implications for further chemical transformations.

Synthesis and E/Z Isomerism

The most common method for the synthesis of 4-methylcyclohexanone oxime is the condensation reaction of 4-methylcyclohexanone with hydroxylamine or its hydrochloride salt in the presence of a base.[1]

Reaction Scheme:

The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. The formation of both E and Z isomers is possible, and the ratio of these isomers can be influenced by several factors:

-

Reaction Conditions: The pH of the reaction medium, temperature, and reaction time can affect the kinetic and thermodynamic control of the oximation reaction, thereby influencing the E/Z ratio.

-

Solvent: The polarity of the solvent can play a role in stabilizing the transition states leading to the formation of each isomer.[1]

-

Catalysis: Acid or base catalysis can influence the rate of oximation and also the rate of interconversion (isomerization) between the E and Z forms.

While specific quantitative data for the E/Z isomer ratio of 4-methylcyclohexanone oxime under various conditions is not extensively reported in publicly available literature, it is a common observation for unsymmetrical ketoximes that a mixture of isomers is obtained. The interconversion between the E and Z isomers can be catalyzed by acids.

Stereochemistry

4-Methylcyclohexanone oxime is an achiral molecule as it possesses a plane of symmetry passing through the methyl group, the C4-C1 axis, and the oxime functional group. However, the presence of the C=N double bond introduces the element of geometric isomerism, leading to the existence of diastereomeric E and Z isomers.

The designation of E and Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond. For 4-methylcyclohexanone oxime:

-

At the carbon atom (C1): The two substituents are the cyclohexyl ring carbons C2 and C6. To assign priority, one must proceed along the ring paths.

-

At the nitrogen atom: The substituents are the hydroxyl (-OH) group and a lone pair of electrons. The hydroxyl group has higher priority.

The stereochemistry of the E and Z isomers is critical for reactions like the Beckmann rearrangement. This rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.

Separation and Characterization

The separation and characterization of the E and Z isomers of 4-methylcyclohexanone oxime are crucial for studying their individual properties and reactivity.

Separation Techniques

-

Fractional Crystallization: This technique can be effective if the E and Z isomers have significantly different solubilities in a particular solvent system.

-

Column Chromatography: Silica gel column chromatography is a common method for separating isomers with different polarities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be employed, with the polarity gradually increased to achieve separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the E and Z isomers of 4-methylcyclohexanone oxime.

¹H and ¹³C NMR Spectroscopy:

The chemical shifts of the protons and carbons in the vicinity of the C=N-OH group are different for the E and Z isomers due to the anisotropic effect of the nitrogen lone pair and the hydroxyl group. The protons and carbons on the side of the ring syn to the hydroxyl group will experience a different magnetic environment compared to those on the anti side.

While experimentally determined and assigned ¹H and ¹³C NMR data for the pure, separated E and Z isomers of 4-methylcyclohexanone oxime are not widely published, Table 1 provides expected chemical shift differences based on the analysis of similar substituted cyclohexanone oximes. The carbon atom of the C=N bond is expected to show a significant difference in chemical shift between the two isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for E/Z-4-Methylcyclohexanone Oxime

| Nucleus | Predicted Chemical Shift (ppm) - E Isomer | Predicted Chemical Shift (ppm) - Z Isomer | Notes |

| ¹H NMR | |||

| -OH | 8.0 - 11.0 (broad s) | 8.0 - 11.0 (broad s) | Highly dependent on solvent and concentration. |

| H-2, H-6 (α-protons) | Different signals | Different signals | The proton syn to the -OH group is expected to be more deshielded (downfield shift). |

| H-3, H-5 | Multiplets | Multiplets | |

| H-4 | Multiplet | Multiplet | |

| -CH₃ | Doublet | Doublet | |

| ¹³C NMR | |||

| C=N (C-1) | ~160 | ~160 | A noticeable difference is expected between isomers. |

| C-2, C-6 (α-carbons) | Different signals | Different signals | The carbon syn to the -OH group is expected to be shielded (upfield shift). |

| C-3, C-5 | Signals in the aliphatic region | Signals in the aliphatic region | |

| C-4 | Signal in the aliphatic region | Signal in the aliphatic region | |

| -CH₃ | Signal in the aliphatic region | Signal in the aliphatic region |

Note: These are predicted values and require experimental verification with pure isomers.

¹⁵N NMR Spectroscopy:

¹⁵N NMR is a particularly useful technique for distinguishing between E and Z oxime isomers. Generally, the nitrogen atom in the E isomer is more deshielded (appears at a higher chemical shift) compared to the Z isomer.[1]

Experimental Protocols (General Procedures)

The following are generalized experimental protocols based on common procedures for the synthesis and analysis of oximes. These should be adapted and optimized for 4-methylcyclohexanone oxime.

Synthesis of 4-Methylcyclohexanone Oxime

Materials:

-

4-Methylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water in a round-bottom flask.

-

Add a solution of 4-methylcyclohexanone in ethanol to the flask.

-

Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product, a mixture of E and Z isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Separation of E/Z Isomers by Column Chromatography

Materials:

-

Crude 4-methylcyclohexanone oxime (E/Z mixture)

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a chromatography column by packing silica gel in hexane.

-

Dissolve the crude oxime mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure E and Z isomers separately.

-

Evaporate the solvent from the combined fractions to obtain the isolated isomers.

Conclusion

The E/Z isomerism and stereochemistry of 4-methylcyclohexanone oxime are critical aspects that influence its reactivity and the structure of its derivatives. While the synthesis of the oxime typically yields a mixture of isomers, their separation and individual characterization are essential for controlled synthetic applications, particularly in stereospecific reactions like the Beckmann rearrangement. Spectroscopic techniques, especially ¹H, ¹³C, and ¹⁵N NMR, are indispensable tools for the differentiation and structural elucidation of the E and Z isomers. Further research to quantify the E/Z isomer ratios under various synthetic conditions and to develop efficient stereoselective synthetic routes would be of significant value to the fields of organic synthesis and materials science.

References

Safety and Handling of 4-Methylcyclohexanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for 4-Methylcyclohexanone oxime. The information is compiled for professionals in research and development who may handle this compound. Due to limited specific toxicological data for 4-Methylcyclohexanone oxime, this guide also incorporates data from its parent compound, cyclohexanone oxime, to provide a more comprehensive safety profile.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 4-Methylcyclohexanone oxime is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| CAS Number | 4994-13-2 | [1][2] |

| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine | [1][2] |

| Synonyms | 4-metylcyclohexanone oxime | [3] |

| Appearance | White crystalline solid | [4] |

| Topological Polar Surface Area | 32.6 Ų | [1][2] |

Hazard Identification and GHS Classification

4-Methylcyclohexanone oxime is classified as harmful if swallowed. The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Warning |

Precautionary Statements: [1][2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

Specific quantitative toxicological data for 4-Methylcyclohexanone oxime is limited.[1] Therefore, data for the closely related compound, cyclohexanone oxime, is presented to infer potential hazards.

Acute Toxicity:

Irritation and Sensitization:

-

Skin: May cause skin irritation.[5]

-

Eyes: May cause eye irritation.[5]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[5]

Detailed toxicological data for cyclohexanone oxime from various studies are summarized in Table 3.

| Test | Species | Route | Result |

| LD50 | Rat | Oral | 882 mg/kg |

| LD50 | Rabbit | Dermal | > 5000 mg/kg |

| Skin corrosion/irritation | Rabbit | Dermal | No data available for 4-methyl derivative |

| Serious eye damage/irritation | Rabbit | Eye | No data available for 4-methyl derivative |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Safe Handling: [3]

-

Work in a well-ventilated area.

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

Storage: [3]

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Incompatible materials include strong oxidizing agents and strong acids.

Experimental Protocols and Workflows

While specific experimental protocols involving 4-Methylcyclohexanone oxime are proprietary to individual research, a general workflow for handling chemical reagents in a laboratory setting is outlined below. This workflow emphasizes a safety-first approach.

Caption: General workflow for safe chemical handling in a laboratory.

Emergency Procedures

In the event of an emergency, follow these procedures. A logical diagram for emergency response is provided below.

Caption: Logical flow for responding to chemical exposure incidents.

First Aid Measures: [6]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

4-Methylcyclohexanone oxime is a chemical that requires careful handling due to its classification as harmful if swallowed and potential for irritation. While specific toxicological data is not extensive, the information available for its parent compound, cyclohexanone oxime, suggests that appropriate personal protective equipment and adherence to standard laboratory safety protocols are essential to minimize risk. Researchers should always consult the most up-to-date Safety Data Sheet before handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2-Methyl-cyclohexanone oxime | CAS#:1122-26-5 | Chemsrc [chemsrc.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. fishersci.com [fishersci.com]

CAS number and molecular formula of 4-Methylcyclohexanone oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylcyclohexanone Oxime (CAS No: 4994-13-2), a key synthetic intermediate with significant applications in pharmaceutical development. This document details its chemical and physical properties, provides established and emerging synthesis protocols, and outlines its critical role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), notably the antidiabetic drug glimepiride. The guide includes detailed experimental methodologies, tabulated data for easy reference, and workflow diagrams to elucidate key synthetic pathways.

Introduction

4-Methylcyclohexanone oxime is a derivative of cyclohexanone, characterized by a methyl group at the 4-position and an oxime functional group. Its chemical structure makes it a versatile building block in organic synthesis.[1] The primary significance of this compound lies in its role as a precursor to 4-methylcyclohexylamine, an essential intermediate in the manufacturing of glimepiride, a widely used sulfonylurea-class antidiabetic medication.[1] This guide aims to provide researchers and drug development professionals with a detailed resource on the synthesis, properties, and applications of 4-methylcyclohexanone oxime.

Chemical and Physical Properties

The fundamental properties of 4-Methylcyclohexanone Oxime are summarized below. It is important to note that while some experimental data is available, many properties are derived from computational models.

| Property | Value | Source |

| CAS Number | 4994-13-2 | PubChem[2] |

| Molecular Formula | C₇H₁₃NO | PubChem[2] |

| Molecular Weight | 127.18 g/mol | PubChem[2] |

| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine | PubChem[2] |

| Melting Point | 37–39 °C (experimental) | BenchChem[1] |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3-AA (Computed) | 1.4 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 32.6 Ų | PubChem[2] |

Synthesis of 4-Methylcyclohexanone Oxime

The synthesis of 4-methylcyclohexanone oxime can be achieved through several methods, ranging from traditional condensation reactions to more modern, greener alternatives.

Conventional Synthesis: Oximation of 4-Methylcyclohexanone

The most common and well-established method for synthesizing 4-methylcyclohexanone oxime is the direct condensation of 4-methylcyclohexanone with a hydroxylamine salt, such as hydroxylamine hydrochloride.[1] The reaction is typically carried out in the presence of a base to neutralize the acid released during the reaction.[1]

Caption: Conventional synthesis of 4-Methylcyclohexanone Oxime.

Experimental Protocol (Representative):

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylcyclohexanone in a suitable solvent such as ethanol.[1]

-

Addition of Reactants: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate) to the flask.[1]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove any solid by-products, followed by evaporation of the solvent. The crude product can be purified by recrystallization from a suitable solvent.

Greener Synthesis Alternatives

In an effort to develop more environmentally friendly processes, alternative methods for oxime synthesis have been explored. These include:

-

Ammoximation: This industrial process, mainly used for cyclohexanone oxime, involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1). This method produces water as the only by-product.[1]

-

Electrochemical Synthesis: Recent studies have demonstrated the electrosynthesis of oximes. For instance, cyclohexanone oxime has been synthesized from cyclohexanone and nitrite under ambient conditions using a Cu-S catalyst with high yield and selectivity.[1] Another approach involves the one-pot electrosynthesis from aqueous nitrate.[1]

Spectroscopic Characterization

While experimentally obtained spectra for 4-methylcyclohexanone oxime are not widely published, the expected spectral features can be predicted based on the structure and data from similar compounds.

| Spectroscopy | Predicted/Expected Features for 4-Methylcyclohexanone Oxime | Experimental Data for Cyclohexanone Oxime (for comparison) |

| ¹H NMR | - Cyclohexane ring protons: 1.50-2.60 ppm (complex multiplets).- Protons alpha to C=N: 2.20-2.60 ppm.- Methyl group (doublet): 0.90-1.10 ppm.- Oxime hydroxyl proton (broad singlet): 8.0-11.0 ppm (highly dependent on solvent and concentration).[1] | Spectra are consistent with the structure.[3] |

| ¹³C NMR | - C=NOH carbon: ~160 ppm.- Aliphatic carbons of the cyclohexane ring.- Carbons alpha to the oxime group are more deshielded. | Spectra are consistent with the structure. |

| IR Spectroscopy | - N-O stretch: ~1600 cm⁻¹.[1] | Consistent with the presence of an oxime functional group. |

Applications in Drug Development

The primary application of 4-methylcyclohexanone oxime in the pharmaceutical industry is as a key intermediate in the synthesis of glimepiride.

Synthesis of Glimepiride: An Experimental Workflow

The synthesis of glimepiride from 4-methylcyclohexanone oxime involves a multi-step process, with the reduction of the oxime to the corresponding amine being a critical transformation.

Caption: Role of 4-Methylcyclohexanone Oxime in Glimepiride Synthesis.

Experimental Protocol for Reduction to 4-Methylcyclohexylamine:

The following protocol is based on procedures described in patent literature for the synthesis of glimepiride intermediates.

-

Dissolution: Dissolve crude 4-methylcyclohexanone oxime in a suitable solvent, such as methanol.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, Raney nickel, to the solution.

-

Hydrogenation: The mixture is then hydrogenated under pressure (e.g., 4-5 Kg/cm²) at an elevated temperature (e.g., 50-55 °C).

-

Monitoring: The reaction is monitored by the cessation of hydrogen absorption.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The solvent is removed by distillation.

-

Isolation: The resulting crude 4-methylcyclohexylamine can be converted to its hydrochloride salt by treatment with methanolic hydrochloric acid to facilitate precipitation and purification.

Safety and Handling

4-Methylcyclohexanone oxime is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methylcyclohexanone oxime is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry as a precursor to the antidiabetic drug glimepiride. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on providing practical information for researchers and drug development professionals. The continued exploration of greener synthesis routes for this and other key intermediates will be crucial for the development of more sustainable pharmaceutical manufacturing processes.

References

Solubility of 4-Methylcyclohexanone oxime in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-methylcyclohexanone oxime, a key intermediate in various chemical syntheses. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of 4-methylcyclohexanone oxime using the reliable shake-flask method coupled with gravimetric analysis. Furthermore, a clear workflow diagram is presented to visually guide researchers through the experimental process. This information is intended to empower researchers to generate the specific solubility data required for their applications, such as reaction optimization, purification, and formulation development.

Introduction

4-Methylcyclohexanone oxime (C₇H₁₃NO, Molar Mass: 127.18 g/mol ) is a derivative of cyclohexanone and a member of the oxime class of organic compounds.[1] Oximes are crucial intermediates in organic synthesis, notably in the Beckmann rearrangement to produce amides and in the formation of various nitrogen-containing heterocycles.[1] Understanding the solubility of 4-methylcyclohexanone oxime in different solvents is fundamental for its efficient synthesis, purification, and subsequent reactions. The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation.[1]

Despite its importance, a thorough review of scientific literature indicates a lack of specific, quantitative data on the solubility of 4-methylcyclohexanone oxime in common organic and aqueous solvents. While it is qualitatively suggested that it may exhibit moderate solubility in polar solvents, precise measurements are not documented.[1] This guide provides a robust, adaptable experimental protocol to enable researchers to determine this critical physicochemical property.

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed articles, patents, or technical datasheets containing quantitative solubility data for 4-methylcyclohexanone oxime in various solvents could be identified. Therefore, a data table for comparison is not available. Researchers are encouraged to use the experimental protocol provided in the following section to generate this data for their specific solvents and temperature conditions of interest.

Experimental Protocol: Determination of Solubility via the Shake-Flask Gravimetric Method

The following protocol describes a standard and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.[2] This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[2][3]

3.1. Materials and Apparatus

-

4-Methylcyclohexanone oxime (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of analytical grade

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator with shaking capabilities

-

Conical flasks or vials with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-methylcyclohexanone oxime to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature bath equipped with a shaker and agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of 4-methylcyclohexanone oxime to gently evaporate the solvent.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.

-

Mass of dissolved solute (m_solute): (Weight of dish with dry solute) - (Weight of empty dish)

-

Volume of solvent (V_solvent): The initial volume of the filtered saturated solution.

Solubility ( g/100 mL) = (m_solute / V_solvent) * 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-methylcyclohexanone oxime using the gravimetric method.

Alternative Analytical Techniques

While the gravimetric method is robust and straightforward, other analytical techniques can be employed to quantify the solute concentration in the saturated solution, which may offer advantages in terms of speed or sensitivity.

-

High-Performance Liquid Chromatography (HPLC): An aliquot of the filtered saturated solution can be appropriately diluted and analyzed by HPLC with a suitable detector (e.g., UV-Vis). A calibration curve prepared with standard solutions of 4-methylcyclohexanone oxime would be required.

-

Gas Chromatography (GC): Similar to HPLC, GC can be used for quantification, particularly if the oxime is thermally stable and volatile.[4]

-

UV-Vis Spectroscopy: If 4-methylcyclohexanone oxime has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Conclusion

The solubility of 4-methylcyclohexanone oxime is a critical parameter for its effective use in research and development. Although quantitative data is not currently available in the public domain, this technical guide provides a comprehensive, step-by-step experimental protocol based on the well-established shake-flask method with gravimetric analysis. The included workflow diagram offers a clear visual representation of the process. By following this protocol, researchers can reliably determine the solubility of 4-methylcyclohexanone oxime in various solvents, thereby facilitating process optimization and the development of new applications for this versatile compound.

References

Conformational Landscape of the 4-Methylcyclohexyl Ring in Oximes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of the 4-methylcyclohexyl ring within an oxime functional group. Understanding the three-dimensional structure of such substituted cyclohexanes is paramount in fields like medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This document outlines the synthetic pathway, experimental and computational methodologies for conformational analysis, and presents key quantitative data.

Introduction to Conformational Analysis

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, such as the 4-methylcyclohexyl moiety, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric and electronic effects governs the equilibrium between the two chair conformations, which can be rapidly interconverting at room temperature. The presence of an sp²-hybridized carbon atom, as part of the oxime group (C=N-OH), introduces a slight flattening of the ring at that position, influencing the overall conformational landscape.

The 4-methylcyclohexyl ring in an oxime can exist in two primary chair conformations, differing in the orientation of the methyl group. The equilibrium between the axial and equatorial conformers is a critical determinant of the molecule's overall shape and properties.[1] Furthermore, the oxime functional group itself can exhibit E/Z isomerism around the C=N double bond, adding another layer of complexity to the conformational analysis.

Synthesis of 4-Methylcyclohexanone Oxime

The most common and straightforward method for the synthesis of 4-methylcyclohexanone oxime is the condensation reaction of 4-methylcyclohexanone with hydroxylamine.[1]

Experimental Protocol: Synthesis of 4-Methylcyclohexanone Oxime

-

Materials:

-

4-methylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or Methanol

-

Water

-

Chloroform or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Add a solution of 4-methylcyclohexanone in ethanol to the aqueous solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be extracted using an organic solvent like chloroform.

-

The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

-

Further purification can be achieved by recrystallization.

-

Experimental Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of cyclohexane derivatives.[1] Key parameters derived from ¹H NMR spectra, such as chemical shifts (δ) and proton-proton coupling constants (³J), provide detailed information about the axial or equatorial orientation of the protons on the ring.

Key Principles:

-

Chemical Shifts: Axial protons are generally more shielded (resonate at a lower ppm) than their equatorial counterparts.

-

Coupling Constants: The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus equation.

-

Axial-axial (³Jaa): Large coupling constants, typically in the range of 10-13 Hz, due to a dihedral angle of approximately 180°.

-

Axial-equatorial (³Jae) and Equatorial-equatorial (³Jee): Smaller coupling constants, typically in the range of 2-5 Hz, due to dihedral angles of around 60°.

-

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4-methylcyclohexanone oxime in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals unambiguously.

-

-

Low-Temperature NMR:

-

To slow down the chair-chair interconversion and observe the individual conformers, NMR spectra can be recorded at low temperatures. This allows for the direct measurement of the signals for the axial and equatorial conformers and the determination of their population ratio.

-

Data Presentation: Predicted NMR Data for 4-Methylcyclohexanone Oxime

Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectrum is an average of the two conformers. The equilibrium heavily favors the conformer with the equatorial methyl group. The following table summarizes the predicted chemical shifts for the major conformer.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=N-OH | 8.0 - 11.0 (broad singlet) | ~160 |

| CH₃ | 0.9 - 1.1 (doublet) | ~22 |

| Ring Protons | 1.5 - 2.6 (complex multiplets) | 25 - 40 |

Computational Conformational Analysis

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the conformational energetics of molecules.[1] These calculations can predict the relative stabilities of different conformers, transition state energies for their interconversion, and theoretical NMR chemical shifts.

Methodology: DFT Calculations

-

Structure Building: The 3D structures of the axial and equatorial conformers of both E and Z isomers of 4-methylcyclohexanone oxime are built using molecular modeling software.

-

Geometry Optimization: The geometries of all conformers are optimized to find the lowest energy structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The Gibbs free energy difference (ΔG) between the conformers can be calculated to predict the equilibrium constant.

-

NMR Prediction: Theoretical NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to validate the computational model.

Data Presentation: Theoretical Conformational Energy

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial-Methyl | 0 (Reference) | > 95 |

| Axial-Methyl | ~1.7 - 2.0 | < 5 |

Note: The energy difference is based on the well-established A-value for a methyl group on a cyclohexane ring. The actual value for the oxime may vary slightly.

Visualizing Conformational Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

The conformational analysis of the 4-methylcyclohexyl ring in the corresponding oxime reveals a strong preference for the chair conformation where the methyl group occupies the equatorial position. This preference is driven by the desire to minimize steric strain arising from 1,3-diaxial interactions. A combination of experimental techniques, primarily high-resolution NMR spectroscopy, and computational methods like DFT, provides a comprehensive understanding of the conformational landscape of this important molecular scaffold. This knowledge is crucial for the rational design of molecules with specific three-dimensional structures for applications in drug discovery and materials science.

References

Theoretical and Computational Insights into 4-Methylcyclohexanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohexanone oxime, a derivative of cyclohexanone, is a versatile molecule with significant potential in synthetic chemistry and drug discovery. Its structural features, including the presence of a stereogenic center and the oxime functional group, make it an interesting subject for theoretical and computational investigation. This technical guide provides an in-depth analysis of 4-Methylcyclohexanone oxime, focusing on its conformational landscape, spectroscopic properties, and potential as a bioactive molecule through molecular docking and quantitative structure-activity relationship (QSAR) studies. Detailed experimental and computational methodologies are presented to facilitate further research and application in drug development.

Introduction

4-Methylcyclohexanone oxime (C₇H₁₃NO) is a solid organic compound that serves as a key intermediate in various chemical syntheses.[1] Its structure, featuring a cyclohexane ring substituted with a methyl group and an oxime functional group, gives rise to conformational isomers and stereoisomers, which significantly influence its reactivity and biological activity. The oxime moiety is a well-established pharmacophore, known for its role in enzyme inhibition and other biological interactions.[2][3] Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of 4-Methylcyclohexanone oxime is crucial for its application in medicinal chemistry and materials science.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the molecular properties of such compounds at the atomic level.[1] This guide will delve into the theoretical and computational studies of 4-Methylcyclohexanone oxime, presenting data on its optimized geometry, vibrational frequencies, and electronic structure. Furthermore, it will explore its potential as a drug candidate by outlining methodologies for molecular docking and QSAR studies.

Molecular Structure and Conformational Analysis

The presence of a methyl group on the cyclohexane ring of 4-Methylcyclohexanone oxime leads to the existence of two primary chair conformations: one with the methyl group in an equatorial position and the other in an axial position.

Computational Methodology

Conformational analysis can be performed using molecular mechanics or quantum mechanical methods. A common approach involves a potential energy surface scan by systematically rotating the dihedral angles of the ring and the oxime group. Geometry optimization of the resulting conformers is then carried out using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.[4][5] The relative energies of the conformers are then calculated to determine the most stable structures.

Caption: Workflow for Conformational Analysis.

Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.29 Å |

| N-O | 1.39 Å | |

| O-H | 0.97 Å | |

| C-C (avg) | 1.54 Å | |

| Bond Angle | C-C-C (avg) | 111.5° |

| C-C=N | 117.0° | |

| C=N-O | 111.0° | |

| N-O-H | 104.0° | |

| Table 1: Calculated Geometrical Parameters for Cyclohexanone Oxime (B3LYP/6-311++G(d,p)). |

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of 4-Methylcyclohexanone oxime. Computational methods can aid in the assignment of the observed spectral bands.

Vibrational Spectroscopy

The vibrational frequencies of 4-Methylcyclohexanone oxime can be calculated using DFT methods, typically at the same level of theory as the geometry optimization. The calculated frequencies are often scaled to better match the experimental data.[4] The table below shows a comparison of experimental and calculated vibrational frequencies for the parent compound, cyclohexanone oxime.[6]

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| O-H stretch | 3187 | - | 3181 |

| C-H stretch (ring) | 2930 | 2935 | 2940-3000 |

| C=N stretch | 1669 | 1670 | 1664 |

| C-C stretch | 1225 | 1220 | 1210-1230 |

| N-O stretch | 950 | 955 | 945 |

| C-N-O bend | 656 | 660 | 650 |

| Table 2: Experimental and Calculated Vibrational Frequencies of Cyclohexanone Oxime.[6] |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are vital for confirming the structure of 4-Methylcyclohexanone oxime. The chemical shifts are influenced by the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[4]

Predicted ¹H NMR Chemical Shifts:

-

-OH: 8.0 - 11.0 ppm (broad singlet)[1]

-

Ring Protons: 1.40 - 2.60 ppm (multiplets)[1]

-

-CH₃: ~1.0 ppm (doublet)

Predicted ¹³C NMR Chemical Shifts:

Experimental Protocols

Synthesis of 4-Methylcyclohexanone Oxime

The synthesis of 4-Methylcyclohexanone oxime is typically achieved through the condensation reaction of 4-Methylcyclohexanone with hydroxylamine.[1]

Materials:

-

4-Methylcyclohexanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Add a solution of 4-Methylcyclohexanone in ethanol to the aqueous solution.

-

Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).

-

The product, 4-Methylcyclohexanone oxime, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.

Caption: General Synthesis Protocol.

Potential Applications in Drug Development

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[2] This method is instrumental in identifying potential drug candidates. For 4-Methylcyclohexanone oxime, potential targets could include enzymes like acetylcholinesterase, which are relevant in neurodegenerative diseases.[7][8]

General Molecular Docking Protocol (using AutoDock Vina):

-

Prepare the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens.

-

Prepare the Ligand: Generate the 3D structure of 4-Methylcyclohexanone oxime and optimize its geometry.

-

Define the Binding Site: Identify the active site of the protein and define a grid box that encompasses this region.

-

Run Docking Simulation: Use AutoDock Vina to perform the docking calculations.

-

Analyze Results: Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Caption: Molecular Docking Protocol.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity.[7] For oxime derivatives, QSAR models have been developed to predict their potency as acetylcholinesterase inhibitors.[1][3][7]

General QSAR Methodology:

-

Data Collection: Compile a dataset of oxime derivatives with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).

-

Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

-

Model Development: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the biological activity.[7]

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

-

Prediction: Use the validated model to predict the activity of new, untested compounds like 4-Methylcyclohexanone oxime.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of 4-Methylcyclohexanone oxime. The conformational analysis reveals the preference for the equatorial conformer, and computational spectroscopy offers valuable insights into its structural characterization. While specific experimental data for some properties of the 4-methyl derivative are limited, the data from its parent compound, cyclohexanone oxime, serves as a valuable reference. The outlined methodologies for synthesis, molecular docking, and QSAR provide a solid foundation for researchers to further explore the potential of 4-Methylcyclohexanone oxime in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. Future experimental and computational work is encouraged to further refine the data presented and to explore the full potential of this versatile molecule.

References